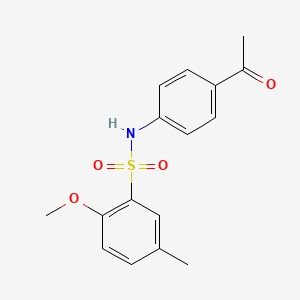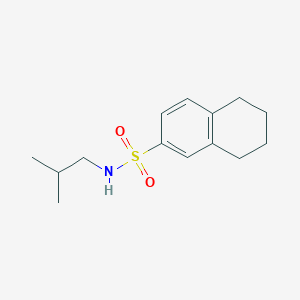![molecular formula C9H12F3N3 B7628550 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)
3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is often referred to as TFMP, and it is a piperidine-based molecule that contains a pyrazole ring with a trifluoromethyl group attached to it.
Wirkmechanismus
The exact mechanism of action of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine is not fully understood, but it is believed to act through various pathways depending on the target protein or receptor. For example, this compound has been shown to inhibit the interaction between the transcription factor STAT3 and its target DNA, which is involved in various cellular processes such as cell growth, differentiation, and survival. Additionally, 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine has been shown to modulate the activity of ion channels such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine are dependent on the target protein or receptor. For example, this compound has been shown to inhibit the growth and survival of cancer cells by targeting the STAT3 pathway. Additionally, 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine has been shown to modulate pain perception and inflammation by targeting the TRPV1 ion channel. These effects make 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine a potential candidate for the development of new drugs and therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine is its high potency and selectivity towards its target protein or receptor. This makes it a valuable tool for studying various biological processes and pathways. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, the high potency of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine can also lead to off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine. One potential direction is the development of new drugs and therapeutic agents based on this compound for the treatment of various diseases such as cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine and its effects on various biological processes and pathways. Finally, the development of new synthetic methods for the production of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine and its derivatives can also open up new avenues for research and drug discovery.
Synthesemethoden
The synthesis of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction leads to the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Wissenschaftliche Forschungsanwendungen
3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit various biological activities such as inhibition of protein-protein interactions, modulation of ion channels, and activation of G protein-coupled receptors. These activities make 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine a promising candidate for the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
3-[5-(trifluoromethyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-5-14-15(8)7-2-1-4-13-6-7/h3,5,7,13H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDHZMTUSCULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)








